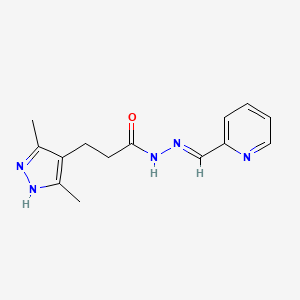

![molecular formula C19H24N2O4 B5587675 4-[3-(7,9-dioxo-8-azaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5587675.png)

4-[3-(7,9-dioxo-8-azaspiro[4.5]dec-8-yl)propoxy]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "4-[3-(7,9-dioxo-8-azaspiro[4.5]dec-8-yl)propoxy]benzamide" involves sophisticated organic chemistry techniques, such as alkylation, spirocyclization, and acylation. For example, Brubaker and Colley (1986) described the synthesis of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes via alkylation, highlighting the complexity involved in creating spirocyclic structures (Brubaker & Colley, 1986). Similarly, Shan et al. (2022) reported a tandem synthesis method for 2-azaspiro[4.5]deca-1,6,9-trien-8-ones, demonstrating innovative approaches to synthesizing azaspirodecane derivatives (Shan et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds similar to "4-[3-(7,9-dioxo-8-azaspiro[4.5]dec-8-yl)propoxy]benzamide" has been elucidated through various analytical techniques, including X-ray crystallography. For instance, Konovalova et al. (2014) provided detailed structural analysis through X-ray crystallography for acylation products of enamino tautomers of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones (Konovalova et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of spirocyclic compounds like "4-[3-(7,9-dioxo-8-azaspiro[4.5]dec-8-yl)propoxy]benzamide" showcases a variety of reactions, including oxidative cyclization and ipso-cyclization. For example, Qian et al. (2015) developed a copper-catalyzed oxidative ipso-cyclization for synthesizing 3-(arylthio)-1-azaspiro[4.5]deca-3,6,9-triene-2,8-diones, demonstrating the compound's potential for diverse chemical transformations (Qian et al., 2015).

科学的研究の応用

Benzoxazinoids in Plant Defense and Potential Antimicrobial Applications

Benzoxazinoids, including benzoxazinones and benzoxazolinones, are metabolites found in the Poaceae family (e.g., maize, wheat) and some dicots. These compounds play roles in allelopathy and defense against microbiological threats. The antimicrobial activity of benzoxazinoids has been evaluated, showing potential as scaffolds for designing new antimicrobial agents. For instance, synthetic derivatives of 1,4-benzoxazin-3-one have shown potent activity against pathogenic fungi and bacteria, suggesting a pathway for developing new antimicrobial compounds (de Bruijn, Gruppen, & Vincken, 2018).

Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide (BTA) compounds have gained importance across scientific disciplines due to their simple structure, ease of accessibility, and understanding of their supramolecular self-assembly behavior. BTAs are used in nanotechnology, polymer processing, and biomedical applications, showcasing the versatility of benzamide derivatives in scientific research. The adaptable nature of BTAs promises potential in various applications, including drug delivery systems and materials science (Cantekin, de Greef, & Palmans, 2012).

Benzoxaborole Derivatives in Therapeutic Uses

Benzoxaborole derivatives are highlighted for their broad spectrum of applications in medicinal chemistry, including anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents. The unique mechanism of action related to the boron atom and the chemical versatility of benzoxaboroles make them a field of interest for pharmaceutical development. Two benzoxaborole derivatives, tavaborole and crisaborole, are clinically used for treating onychomycosis and atopic dermatitis, respectively, with others in various phases of clinical trials (Nocentini, Supuran, & Winum, 2018).

Safety and Hazards

将来の方向性

The compound “4-[3-(7,9-dioxo-8-azaspiro[4.5]dec-8-yl)propoxy]benzamide” could potentially be of interest in various areas of research, given its complex structure and the presence of several functional groups. Future studies could explore its synthesis, properties, and potential applications in more detail .

特性

IUPAC Name |

4-[3-(7,9-dioxo-8-azaspiro[4.5]decan-8-yl)propoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c20-18(24)14-4-6-15(7-5-14)25-11-3-10-21-16(22)12-19(13-17(21)23)8-1-2-9-19/h4-7H,1-3,8-13H2,(H2,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHBCDGAFNKECP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCOC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(7,9-Dioxo-8-azaspiro[4.5]dec-8-yl)propoxy]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}chromane-3-carboxamide](/img/structure/B5587601.png)

![4-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5587613.png)

![4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5587625.png)

![({5-[1-(1-benzofuran-5-ylmethyl)piperidin-4-yl]-4-cyclopropyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5587627.png)

![4-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5587632.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5587638.png)

![4-(1H-imidazol-1-ylmethyl)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5587649.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[3-(2,4-difluorophenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587655.png)

![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5587660.png)

![2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5587666.png)

![N-[4-(4-cyanophenoxy)phenyl]-2-furamide](/img/structure/B5587688.png)